molecular formula C10H13BrMgO2 B13441607 magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide

magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide

Cat. No.: B13441607
M. Wt: 269.42 g/mol
InChI Key: AZVPNJRCONJULD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is an organometallic compound that features a magnesium atom bonded to a bromide ion and an aromatic ring substituted with methoxy and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide typically involves the reaction of 1-methoxy-2-propan-2-yloxybenzene with magnesium in the presence of a bromide source. This process is akin to the formation of Grignard reagents, where magnesium inserts itself between the carbon and bromine atoms . The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive intermediate from reacting with moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems to control temperature, pressure, and reactant flow rates would be essential to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of an acid workup.

    Substitution Reactions: Often carried out with halogenating agents like iodine or chlorine.

    Oxidation and Reduction: Requires oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Halogenated Aromatics: Result from substitution reactions.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

Scientific Research Applications

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide has several applications in scientific research:

    Organic Synthesis: Used as a reagent for forming carbon-carbon bonds.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Could be used in the development of new materials with unique properties.

    Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.

Mechanism of Action

The mechanism of action for magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide involves the formation of a highly reactive organomagnesium intermediate. This intermediate can then interact with various electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Grignard Reagents: Similar in structure and reactivity, used widely in organic synthesis.

    Organolithium Compounds: Another class of organometallic reagents with similar applications but different reactivity profiles.

    Organoboron Compounds: Used in Suzuki-Miyaura coupling reactions, offering different reactivity and selectivity.

Uniqueness

Magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable tool in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H13BrMgO2

Molecular Weight

269.42 g/mol

IUPAC Name

magnesium;1-methoxy-2-propan-2-yloxybenzene-5-ide;bromide

InChI

InChI=1S/C10H13O2.BrH.Mg/c1-8(2)12-10-7-5-4-6-9(10)11-3;;/h5-8H,1-3H3;1H;/q-1;;+2/p-1

InChI Key

AZVPNJRCONJULD-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.